molecular formula C9H8F3NO4S B1434682 Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate CAS No. 1803561-94-5

Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate

Cat. No.: B1434682
CAS No.: 1803561-94-5
M. Wt: 283.23 g/mol
InChI Key: LMJMLBDFAJBBOQ-UHFFFAOYSA-N
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Description

CAS Number and Molecular Formula

Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate is a synthetic organic compound with the CAS Registry Number 1803561-94-5 . Its molecular formula, C₉H₈F₃NO₄S , reflects a compact structure comprising nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. This formula aligns with its functional groups: a methyl ester, a sulfamoyl moiety, and a trifluoromethyl substituent.

Property Value Source
CAS Number 1803561-94-5
Molecular Formula C₉H₈F₃NO₄S

SMILES Code and Molecular Weight

The SMILES code for this compound is COC(=O)C1=CC=C(S(=O)(N)=O)C=C1C(F)(F)F , which encodes its stereochemical arrangement. This string indicates:

  • A methyl ester group (COC(=O) ) at position 1 of the benzene ring.
  • A sulfamoyl group (S(=O)(N)=O ) at position 4.
  • A trifluoromethyl group (C(F)(F)F ) at position 2.

The molecular weight is 283.22 g/mol , calculated from the atomic masses of its constituent elements.

Property Value Source
SMILES Code COC(=O)C1=CC=C(S(=O)(N)=O)C=C1C(F)(F)F
Molecular Weight 283.22 g/mol

Structural Features: Sulfamoyl and Trifluoromethyl Substituents

The compound’s structure is defined by two critical substituents:

Sulfamoyl Group (-SO₂NH₂)

The sulfamoyl group at position 4 consists of a sulfonyl unit (-SO₂-) bonded to an amine (-NH₂). This group is polar and contributes to the molecule’s hydrogen-bonding capacity, influencing its solubility and potential interactions with biological targets. Sulfamoyl derivatives are widely studied for their pharmacological properties, including enzyme inhibition (e.g., carbonic anhydrase).

Trifluoromethyl Group (-CF₃)

The trifluoromethyl group at position 2 is a hydrophobic, electron-withdrawing substituent. Its strong inductive effect (-I) stabilizes the benzene ring electronically, reducing electron density at ortho/para positions and altering reactivity in electrophilic substitution reactions. The -CF₃ group also enhances metabolic stability by resisting oxidative degradation, a feature leveraged in drug design.

Steric and Electronic Effects

  • Steric hindrance : The -CF₃ group’s bulkiness influences conformational preferences, potentially restricting rotation around the benzene ring.
  • Electron distribution : The sulfamoyl group’s electron-deficient sulfur atom and the -CF₃ group’s electron-withdrawing nature create a polarized aromatic system, favoring interactions with electron-rich biological molecules.

Properties

IUPAC Name

methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c1-17-8(14)6-3-2-5(18(13,15)16)4-7(6)9(10,11)12/h2-4H,1H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJMLBDFAJBBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Preparation Steps and Conditions

Diazotization and Sulfonylation Reaction (Industrial Method)

A patented industrial method for a closely related compound, 2-chlorosulfonyl-4-methanesulfonamide methyl benzoate, provides insight into efficient preparation involving diazotization and sulfonylation, which can be adapted for methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate:

  • Step 1: Diazotization

    • Starting material: 2-amino-4-methanesulfonamide methyl benzoate.
    • Conditions: Stirring aqueous solution at 35–42 °C, adding hydrochloric acid, cooling to 0–5 °C, and slowly adding sodium nitrite solution to form diazonium salt.
  • Step 2: Sulfonylation

    • Solvent: Methyl isobutyl ketone.
    • Catalyst: Phase transfer catalyst (e.g., trioctylmethylammonium chloride).
    • Sulfur dioxide dissolved in the solvent mixture.
    • Copper chloride (0.05–0.15 molar equivalent) added as catalyst.
    • The diazonium salt solution is slowly added to the mixture.
    • Sodium hypochlorite aqueous solution is added dropwise to facilitate sulfonyl chloride formation.
    • Work-up involves removal of aqueous layer, solvent evaporation, crystallization, centrifugation, and drying.
  • Advantages:

    • High catalytic efficiency with cupric chloride.
    • Avoids toxic chlorine gas, reducing safety hazards.
    • High yield improvement (>20%) and purity (>96%).
    • Environmentally friendly with reduced waste and cost.
Step Reagents/Conditions Purpose Notes
Diazotization 2-amino-4-methanesulfonamide methyl benzoate, HCl, NaNO2, 0–42 °C Formation of diazonium salt Temperature control critical
Sulfonylation Methyl isobutyl ketone, SO2, CuCl2, phase transfer catalyst, NaOCl Sulfonyl chloride formation Phase transfer catalyst enhances contact
Work-up Removal of water, evaporation, crystallization Product isolation High purity and yield

This method demonstrates the use of phase transfer catalysts and mild oxidants to improve reaction efficiency and environmental impact, which is relevant for synthesizing this compound analogs.

Esterification of 2-Amino-5-(trifluoromethyl)benzoic Acid

  • Starting Material: 2-amino-5-(trifluoromethyl)benzoic acid.
  • Reaction: Esterification with methanol in the presence of concentrated sulfuric acid.
  • Conditions: Reflux for 18 hours under inert atmosphere.
  • Yield: Approximately 94% yield of methyl 2-amino-5-(trifluoromethyl)benzoate.
  • Alternative: Microwave irradiation at 125 °C for 2 hours gives about 51% yield.
  • Purification: Extraction with ethyl acetate, washing, drying, and concentration.

This step is crucial to obtain the methyl ester intermediate that can be further functionalized to introduce the sulfamoyl group.

Introduction of Sulfamoyl Group

Although direct preparation methods for this compound are less documented, analogous sulfonamide formation typically involves:

  • Reaction of the amino group with sulfonyl chlorides (e.g., methanesulfonyl chloride).
  • Controlled conditions to avoid overreaction or side products.
  • Use of bases like triethylamine to neutralize HCl formed during sulfonylation.

This approach is supported by general organic synthesis principles and related literature on sulfonamide derivatives.

Analytical and Purification Techniques

  • NMR Spectroscopy: 1H and 13C NMR used to confirm structure and purity.
  • Mass Spectrometry: ESI-MS and HRMS for molecular weight confirmation.
  • Chromatography: Silica gel column chromatography and preparative HPLC for purification.
  • HPLC Purity: Final compounds typically >95% purity confirmed by analytical HPLC.

These techniques ensure the identity and quality of the synthesized compound, essential for research and industrial applications.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Diazotization 2-amino-4-methanesulfonamide methyl benzoate, HCl, NaNO2, 0–42 °C N/A Formation of diazonium salt, temperature sensitive
Sulfonylation Methyl isobutyl ketone, SO2, CuCl2, phase transfer catalyst, NaOCl >96% purity, >20% yield improvement Environmentally friendly, industrially scalable
Esterification 2-amino-5-(trifluoromethyl)benzoic acid, MeOH, H2SO4, reflux 18h 94% High yield methyl ester formation
Sulfamoylation (general) Amino compound + sulfonyl chloride, base (e.g., triethylamine) Variable Standard sulfonamide formation method
Purification & Characterization Silica gel chromatography, HPLC, NMR, MS >95% purity Ensures compound identity and quality

Research Findings and Industrial Relevance

  • The use of sodium hypochlorite as an oxidant and phase transfer catalysts significantly improves reaction efficiency and environmental profile compared to traditional methods using chlorine gas.
  • Methyl isobutyl ketone is preferred over toluene as a solvent due to better solubility and reduced decomposition of intermediates and products.
  • Esterification under reflux with sulfuric acid is a reliable method for preparing methyl esters of trifluoromethyl-substituted benzoic acids, critical intermediates for further functionalization.
  • Purification protocols involving chromatography and HPLC ensure high purity, which is essential for biological and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate has shown promise in several pharmacological contexts:

  • Antimicrobial Activity : This compound exhibits significant antimicrobial properties. Research indicates that derivatives with similar structures can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.39 to 25 mg/L against various bacterial strains.
CompoundTarget BacteriaMIC (mg/L)
This compoundS. aureus (MSSA)0.78 - 12.5
E. coli1.56 - 25
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties, inhibiting the growth of fungi at concentrations as low as 10 μg/mL.
  • Anticancer Potential : Research into the anticancer effects of related compounds suggests they may influence cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. The trifluoromethyl group has been linked to enhanced potency in certain cancer models.

Agricultural Applications

The compound's unique chemical structure allows it to be explored for use in agriculture, particularly as a pesticide or herbicide. Its efficacy against specific pathogens can help in developing more effective agricultural chemicals that are less harmful to the environment.

Antimicrobial Formulation Development

One study developed a multi-agent formulation based on sulfonamide derivatives, including this compound, which showed enhanced activity against resistant bacterial strains compared to traditional antibiotics like ampicillin. This highlights the potential for this compound to contribute to new antibiotic formulations.

Structure-Activity Relationship Studies

Research indicated that modifications at the para position of benzenesulfonates significantly influenced antimicrobial potency. Such studies suggest that similar modifications on this compound could enhance its efficacy, providing a pathway for future drug development.

Future Perspectives

The potential applications of this compound in drug development are vast, particularly in creating more effective antimicrobial agents and anticancer therapies. Continued research is warranted to explore its full range of biological activities and optimize its structure for enhanced efficacy.

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl vs. Sulfonylurea : The target compound’s sulfamoyl group (-SO₂NH₂) is simpler and less bulky than the sulfonylurea groups in herbicides like triflusulfuron methyl ester. This difference may enhance membrane permeability or alter binding specificity in biological systems .
  • Trifluoromethyl Positioning : The 2-position trifluoromethyl group in the target compound contrasts with the triazine rings in sulfonylurea herbicides, which are critical for herbicidal activity via acetolactate synthase inhibition .
  • Amino vs. Sulfamoyl: Methyl 4-amino-2-(trifluoromethyl)benzoate lacks the sulfamoyl group, reducing its molecular weight by ~64 g/mol. The amino group may confer greater reactivity in further synthetic modifications .

Functional Group Analysis

  • Sulfamoyl groups are known in sulfonamide drugs (e.g., antimicrobials), suggesting possible bioactivity .
  • Trifluoromethyl Group : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, improving metabolic stability—a feature shared with agrochemicals and pharmaceuticals .
  • Methyl Ester : Common in prodrugs, the ester group may facilitate absorption or hydrolysis to active carboxylic acids in vivo .

Biological Activity

Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate is a compound of interest due to its potential biological activities, particularly in cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C10H8F3N1O3S1
  • Molecular Weight : 299.24 g/mol

The presence of the sulfonamide group and trifluoromethyl moiety suggests potential interactions with biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)22.54
T47D (Breast)5.08
HCT116 (Colon)6.48
A549 (Lung)8.25

These values indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, with lower IC50 values suggesting higher potency compared to standard chemotherapeutic agents.

The proposed mechanism for the anticancer activity includes the inhibition of specific enzymes involved in cancer cell metabolism and proliferation. Molecular docking studies have indicated that this compound can effectively bind to the active sites of target proteins, disrupting their function and leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Research indicates that sulfonamide derivatives have broad-spectrum activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli25
Staphylococcus aureus15
Pseudomonas aeruginosa30

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A recent study evaluated the effectiveness of this compound against multiple human cancer cell lines, demonstrating significant inhibitory effects on cell growth and viability .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of this compound, revealing its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a dual role in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Ongoing research into the SAR of sulfonamide derivatives indicates that modifications to the molecular structure can enhance biological activity. This includes altering substituents on the aromatic rings or modifying the sulfonamide group itself .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis is commonly employed:

Sulfamoylation : Introduce the sulfamoyl group via electrophilic substitution using sulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Esterification : Methylation of the carboxylic acid intermediate using methanol and catalytic H₂SO₄. Purify via recrystallization (ethanol/water) to achieve >95% purity .

  • Optimization : Adjust stoichiometry of sulfamoyl chloride (1.2–1.5 eq.) to minimize byproducts like sulfonic acid derivatives. Use Na₂S₂O₅ to stabilize reactive intermediates during substitution .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and sulfamoyl NH₂ protons (δ 4.5–5.5 ppm in ¹H NMR, broad singlet).
  • IR : Look for S=O stretches (1350–1150 cm⁻¹) and ester C=O (1720–1700 cm⁻¹).
    • Crystallography : Use SHELXL for single-crystal X-ray refinement. Validate geometry with PLATON (e.g., check for R-factor <5%, ADPs <0.05 Ų). Note: SHELX programs are robust for handling twinned data or high-resolution structures .

Advanced Research Questions

Q. How can conflicting reactivity data for the sulfamoyl group in this compound be resolved during functionalization studies?

  • Analysis : Contradictions in sulfamoyl reactivity (e.g., unexpected hydrolysis or stability in acidic media) may arise from steric hindrance from the trifluoromethyl group.
  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map electron density around the sulfamoyl group.
  • Use kinetic studies (UV-Vis or in-situ IR) to compare reaction rates with analogs lacking the trifluoromethyl substituent .

Q. What strategies are effective for resolving discrepancies in bioactivity data across different cell lines?

  • Experimental Design :

  • Standardize assays using a common cell line (e.g., HEK293 or HepG2) with controlled metabolic activity.
  • Validate compound stability in cell culture media via LC-MS to rule out degradation (e.g., ester hydrolysis to the carboxylic acid).
    • Data Interpretation : Cross-reference with structurally similar compounds (e.g., Methyl 4-(trifluoromethyl)benzoate derivatives) to identify structure-activity relationships (SAR). Note: Trifluoromethyl groups often enhance membrane permeability but may alter target binding .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Approach :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., carbonic anhydrase or kinases).
  • Focus on optimizing hydrogen bonding with the sulfamoyl group and hydrophobic interactions with the trifluoromethyl moiety.
    • Validation : Synthesize top-scoring derivatives and test inhibitory activity in vitro. Compare with predicted binding energies to refine the model .

Methodological Notes

  • Synthetic Challenges : The trifluoromethyl group may sterically hinder sulfamoylation; consider using bulkier solvents (e.g., THF) to improve yield .
  • Crystallographic Pitfalls : If twinning occurs (common with polar space groups), use SHELXD for structure solution and OLEX2 for refinement .
  • Bioactivity Data : Always include negative controls (e.g., methyl benzoate analogs) to isolate the sulfamoyl group’s contribution to activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate
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Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate

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